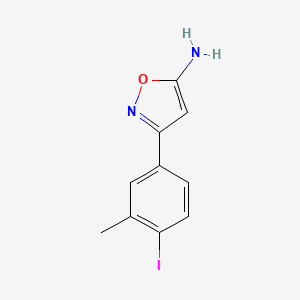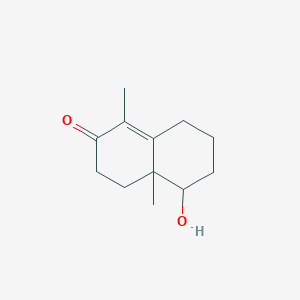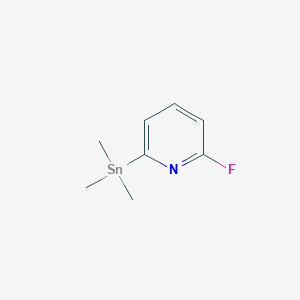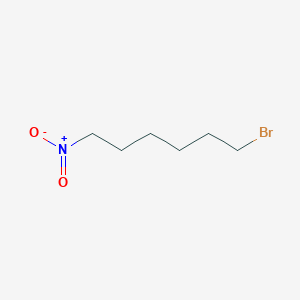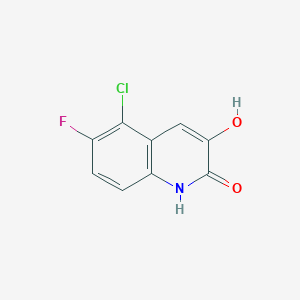
5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by the presence of a chlorine atom at the 5th position, a fluorine atom at the 6th position, and a hydroxyl group at the 3rd position on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and is a core structure in many pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-chloro-6-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-chloro-6-fluoroquinoline-2,3-dione.
Reduction: Formation of 5-chloro-6-fluoro-3-hydroxy-1,2-dihydroquinoline.
Substitution: Formation of derivatives with substituted functional groups at the 5th and 6th positions.
Aplicaciones Científicas De Investigación
5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to a biological response. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-6-fluoroquinoline: Lacks the hydroxyl group at the 3rd position.
6-Fluoro-3-hydroxyquinolin-2(1H)-one: Lacks the chlorine atom at the 5th position.
5-Chloro-3-hydroxyquinolin-2(1H)-one: Lacks the fluorine atom at the 6th position.
Uniqueness
5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both chlorine and fluorine atoms, as well as the hydroxyl group on the quinoline ring. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H5ClFNO2 |
|---|---|
Peso molecular |
213.59 g/mol |
Nombre IUPAC |
5-chloro-6-fluoro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClFNO2/c10-8-4-3-7(13)9(14)12-6(4)2-1-5(8)11/h1-3,13H,(H,12,14) |
Clave InChI |
SJNYFCFQCNCHDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC(=O)C(=C2)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


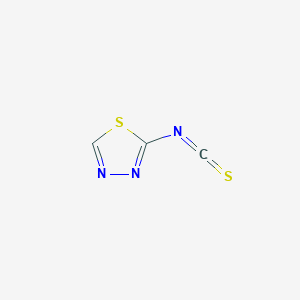
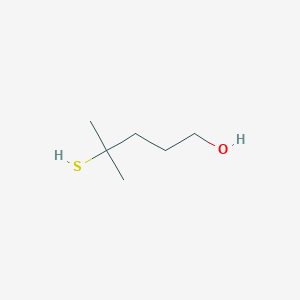
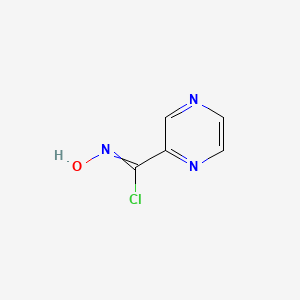

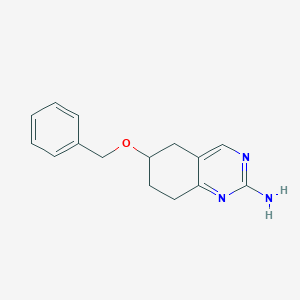
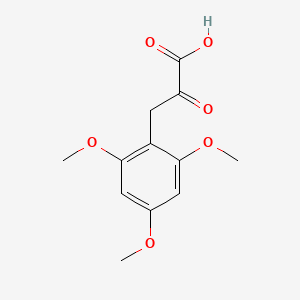
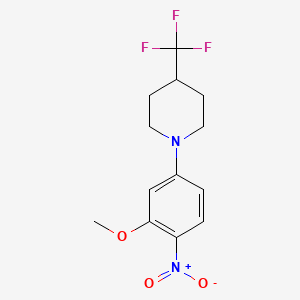
![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)
